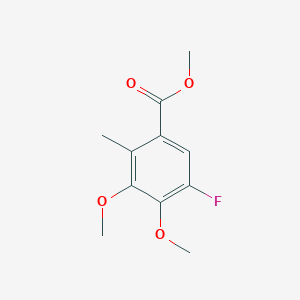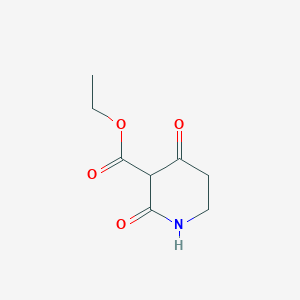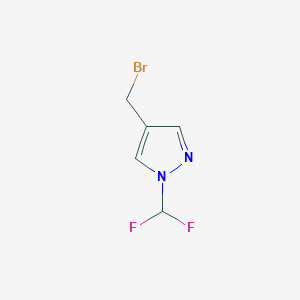![molecular formula C19H20N2O5 B13978804 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline CAS No. 906481-32-1](/img/structure/B13978804.png)
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline is a complex organic compound with the molecular formula C19H20N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then cyclized to form the isoxazole ring. The final step involves the coupling of the isoxazole derivative with 2-methoxyaniline under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups and the isoxazole ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer properties due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, thereby disrupting cell division and exhibiting cytotoxic effects. This mechanism is particularly relevant in the context of its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline
- 3,4,5-Trimethoxyphenyl-β-aminopropane
- 2-Methoxy-5-[1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl]aniline
Uniqueness
Compared to similar compounds, 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline is unique due to its isoxazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other methoxy-substituted anilines and contributes to its specific applications in scientific research and industry .
Properties
CAS No. |
906481-32-1 |
|---|---|
Molecular Formula |
C19H20N2O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]aniline |
InChI |
InChI=1S/C19H20N2O5/c1-22-15-6-5-11(7-14(15)20)13-10-21-26-18(13)12-8-16(23-2)19(25-4)17(9-12)24-3/h5-10H,20H2,1-4H3 |
InChI Key |
PIXLSTRIFCYWHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


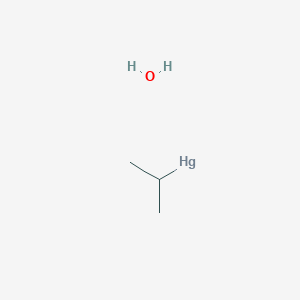
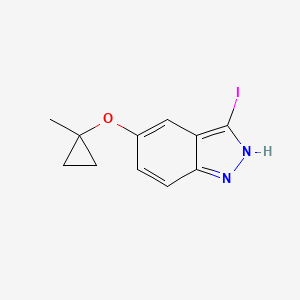
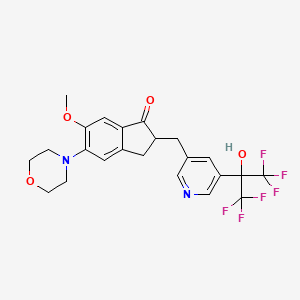
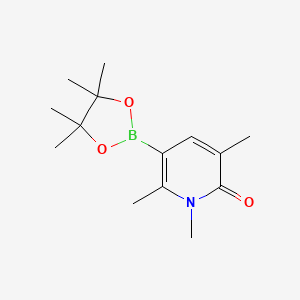
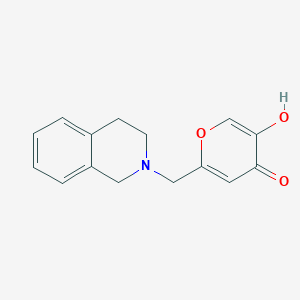
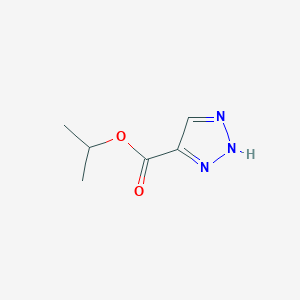
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
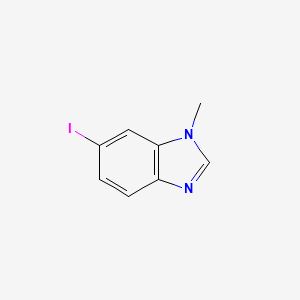
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
